{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
Description
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(6,10-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-9-4-3-5-10(2)12(9)7-6-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
AFSHPLRUBSFOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C12CCC(O2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several scientific research applications, including:
Chemistry: It is used as a precursor in synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Mechanism of Action
The mechanism of action of {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
Oxygen-Containing Spiro Compounds
(1,4-Dioxaspiro[4.5]decan-2-yl)methanol Molecular formula: C₉H₁₆O₃ . Key feature: Contains a 1,4-dioxaspiro system (two oxygen atoms) instead of a single oxygen. Applications: Intermediate in antiviral drug synthesis (e.g., Valganciclovir) . Chiral resolution: Demonstrated enantiomeric separation via chiral chromatography, critical for biological activity studies .
{1,8-Dioxaspiro[4.5]decan-2-yl}methanol Molecular formula: C₉H₁₆O₃ . Key feature: Oxygen atoms at positions 1 and 8, altering ring strain and hydrogen-bonding capacity. Derivatives: Functionalized as methanamine hydrochlorides for bioactive molecule synthesis .
Nitrogen-Containing Spiro Compounds
(8-Oxa-2-azaspiro[4.5]decan-2-yl)methanone Derivatives Example: (8-Oxa-2-azaspiro[4.5]decan-2-yl)(2-aminopyrimidinyl)methanone. Key feature: Incorporates nitrogen, enabling hydrogen bonding and metal coordination. Applications: Explored in kinase inhibitor design due to spirocyclic rigidity .
Sulfur-Containing Spiro Compounds
(1,4-Dithiaspiro[4.5]decan-2-yl)methanol Key feature: Replaces oxygen with sulfur, enhancing lipophilicity and redox activity. Challenges: Difficult chiral resolution; often tested as racemates in drug discovery .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Substituents |
|---|---|---|---|---|
| {6,10-Dimethyl-1-oxaspiro[...]methanol | ~198.30 | ~2.5 | Low in water | 6,10-dimethyl, methanol |
| (1,4-Dioxaspiro[...]methanol | 172.22 | ~1.8 | Moderate | Dioxaspiro, methanol |
| {1,8-Dioxaspiro[...]methanol | 172.22 | ~1.7 | Moderate | 1,8-dioxaspiro, methanol |
| (1,4-Dithiaspiro[...]methanol | 194.34 | ~3.2 | Low | Dithiaspiro, methanol |
Biological Activity
{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol, with the CAS number 2060052-14-2, is a compound belonging to the class of spiro compounds. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C12H22O2, with a molecular weight of 198.30 g/mol. The structure features a spirocyclic framework that is characteristic of many bioactive compounds.
Cytotoxicity
Cytotoxicity studies are essential for determining the safety and efficacy of new compounds. Preliminary investigations into related spiro compounds suggest potential cytotoxic effects against various cancer cell lines. For instance, extracts containing similar structures have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation at micromolar concentrations .
Antimicrobial Activity
The antimicrobial properties of spiro compounds are well-documented. They have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. For example, compounds from the same class have been evaluated for their effectiveness against Mycobacterium tuberculosis and other resistant strains . Although specific data on this compound is scarce, its structural similarity to known antimicrobials suggests it may possess similar activities.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Antioxidant Properties : A study on tetrahydrofuran derivatives showed that these compounds could effectively reduce oxidative stress markers in vitro .
- Cytotoxicity Against Cancer Cells : A related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 25 μg/mL . This suggests that this compound may warrant similar investigation.
- Antimicrobial Efficacy : Research on other spiro compounds revealed notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli . This highlights the potential for this compound to be explored for antimicrobial applications.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
